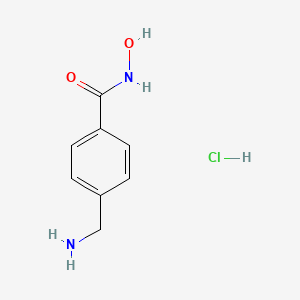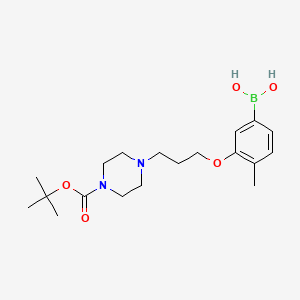
3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid
Overview
Description
The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are common in pharmaceuticals and have diverse biological activities . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The compound contains a piperazine ring, a boronic acid group, and a tert-butoxycarbonyl group. The piperazine ring is a six-membered ring containing two nitrogen atoms. The boronic acid group (B(OH)2) can form reversible covalent bonds with compounds containing hydroxyl or amine groups. The tert-butoxycarbonyl group is a bulky group often used to protect amines during chemical synthesis .Chemical Reactions Analysis
Boronic acids are known to undergo condensation reactions with compounds containing hydroxyl groups to form boronate esters. The piperazine ring can act as a bidentate ligand, binding to a metal atom with both nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Boronic acids are typically solid at room temperature and are stable under normal conditions. Piperazine derivatives can have a wide range of solubilities and melting points depending on their substitution patterns .Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Phenylpiperidines, piperazines, and their arylalkyl substituents play a crucial role in the pharmacophore of several antipsychotic agents. A study examined the influence of arylalkyl moieties on the potency and selectivity of D2-like receptor ligands. Preliminary observations suggested that while specific effects of arylalkyl groups are unpredictable, the overall structure significantly contributes to the selectivity and potency at D2-like receptors (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a key nitrogen-containing heterocycle, is integral to the design of various drugs with diverse therapeutic applications. Modifications to the piperazine nucleus can markedly alter the medicinal potential of the resulting molecules. This review highlights the versatility of piperazine in generating compounds with a wide range of pharmacological profiles, including CNS agents, anticancer, cardio-protective agents, and more (Rathi et al., 2016).
DNA Minor Groove Binders
The compound Hoechst 33258 and its analogues, including N-methyl piperazine derivatives, exhibit strong binding to the DNA minor groove, particularly AT-rich sequences. These compounds have been utilized in cell biology for chromosome and nuclear staining, highlighting their role in biological research and their potential for drug design (Issar & Kakkar, 2013).
Analytical Methods for Antioxidant Activity
The study of antioxidants, such as those derivable from or related to piperazine structures, is critical across various fields. This review critically presents the most important tests used to determine antioxidant activity, providing insights into chemical and biological interactions and the potential for novel antioxidant discoveries (Munteanu & Apetrei, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-methyl-3-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O5/c1-15-6-7-16(20(24)25)14-17(15)26-13-5-8-21-9-11-22(12-10-21)18(23)27-19(2,3)4/h6-7,14,24-25H,5,8-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCHXMDEGPVSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116021 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid | |
CAS RN |
1704064-33-4 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




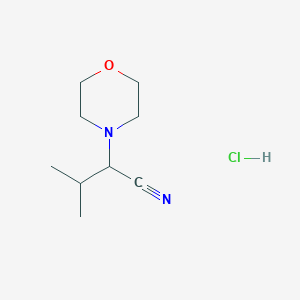
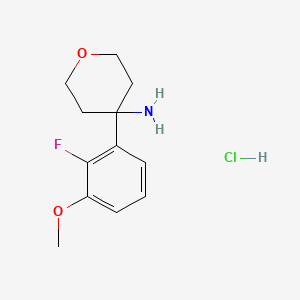
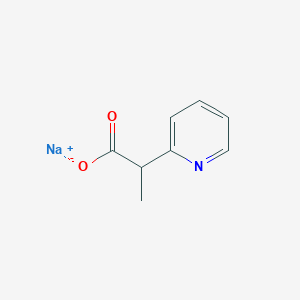
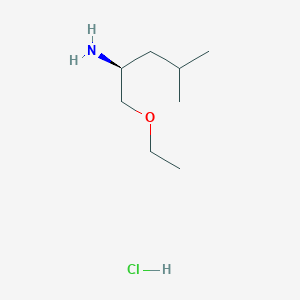
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
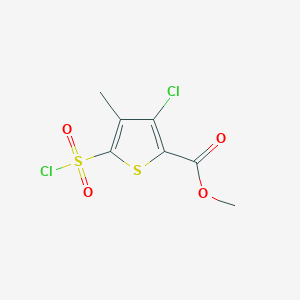
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
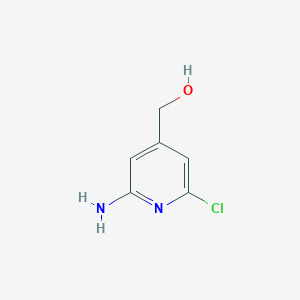
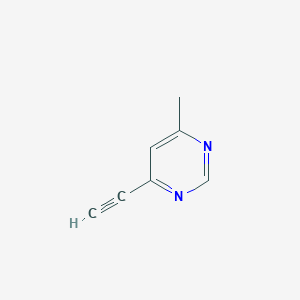
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)
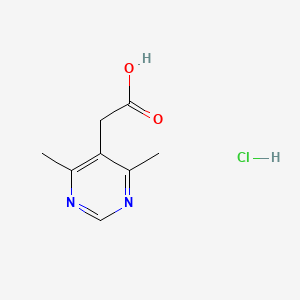
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
